4-Amino-5-cyclohexyl-3-hydroxy-pentanoic acid

Catalog No.
S1767911
CAS No.
105192-90-3
M.F
C11H21NO3
M. Wt
215.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-5-cyclohexyl-3-hydroxy-pentanoic acid

CAS Number

105192-90-3

Product Name

4-Amino-5-cyclohexyl-3-hydroxy-pentanoic acid

IUPAC Name

(3S,4S)-4-amino-5-cyclohexyl-3-hydroxypentanoic acid

Molecular Formula

C11H21NO3

Molecular Weight

215.29 g/mol

InChI

InChI=1S/C11H21NO3/c12-9(10(13)7-11(14)15)6-8-4-2-1-3-5-8/h8-10,13H,1-7,12H2,(H,14,15)/t9-,10-/m0/s1

InChI Key

UQWNNUPJBDWRHC-UWVGGRQHSA-N

SMILES

C1CCC(CC1)CC(C(CC(=O)O)O)N

Synonyms

(3S,4S)-4-amino-5-cyclohexyl-3-hydroxypentanoicacid;ACHPA,(3S,4S)-4-Amino-5-cyclohexyl-3-hydroxy-pentanoicacid;105192-90-3;AC1NRAJQ;SCHEMBL7151431;ZINC2526313;AKOS015909015;AM001310;4-AMINO-5-CYCLOHEXYL-3-HYDROXY-PENTANOICACID;I14-34063

Canonical SMILES

C1CCC(CC1)CC(C(CC(=O)[O-])O)[NH3+]

Isomeric SMILES

C1CCC(CC1)C[C@@H]([C@H](CC(=O)[O-])O)[NH3+]

4-Amino-5-cyclohexyl-3-hydroxy-pentanoic acid is an organic compound with the molecular formula C11H21NO3C_{11}H_{21}NO_{3}. This compound features a unique structure that includes an amino group, a cyclohexyl ring, and a hydroxy group, making it notable in both chemical and biological contexts. Its chiral centers contribute to its potential specificity in biological interactions, which is significant for therapeutic applications.

, including:

  • Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
  • Reduction: The amino group can be reduced to produce secondary or tertiary amines.
  • Substitution: Nucleophilic substitution reactions involving the amino group are possible.

Common Reagents and Conditions

  • Oxidation Agents: Potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are commonly used.
  • Reducing Agents: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are effective for reduction.
  • Substitution Reagents: Alkyl halides and acyl chlorides facilitate nucleophilic substitution reactions.

The outcomes of these reactions depend on the specific conditions and reagents used, leading to various products such as ketones, aldehydes, or amines.

4-Amino-5-cyclohexyl-3-hydroxy-pentanoic acid has been studied for its potential biological effects, particularly in relation to enzyme inhibition and receptor binding. Its mechanism of action involves interaction with specific molecular targets, potentially modulating enzyme activity or receptor function. This compound has been investigated for therapeutic properties, including anticonvulsant and analgesic effects.

Synthetic Routes

The synthesis of 4-Amino-5-cyclohexyl-3-hydroxy-pentanoic acid typically involves several steps:

  • Cyclohexylation: Introduction of the cyclohexyl group to a suitable precursor.
  • Amination: Incorporation of the amino group through nucleophilic substitution.
  • Hydroxylation: Introduction of the hydroxy group via oxidation or other methods.

Industrial Production Methods

In industrial settings, optimized synthetic routes may be employed, often utilizing catalysts and specific reaction conditions to enhance yield and purity. Advanced technologies such as continuous flow reactors can streamline production processes.

4-Amino-5-cyclohexyl-3-hydroxy-pentanoic acid is utilized in various fields:

  • Chemistry: As a building block for synthesizing more complex molecules.
  • Biology: In studies examining its effects on biological systems.
  • Medicine: Investigated for potential therapeutic applications, particularly in pain management and seizure control.
  • Industry: Used in developing new materials and chemical processes.

Similar Compounds

  • Gabapentin: A structurally similar compound that is widely used as an anticonvulsant and analgesic.
  • Cyclohexylstatine: Another related compound with potential biological activity.

Uniqueness

The uniqueness of 4-Amino-5-cyclohexyl-3-hydroxy-pentanoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to similar compounds. This specificity may lead to unique therapeutic effects not observed with other related compounds.

Molecular Architecture and Stereochemical Configuration

4-Amino-5-cyclohexyl-3-hydroxy-pentanoic acid features a pentanoic acid backbone with three key substituents:

  • Amino group (-NH₂) at position C4.
  • Hydroxyl group (-OH) at position C3.
  • Cyclohexyl group (-C₆H₁₁) at position C5.
    The stereochemistry is defined as (3S,4S), with the hydroxyl and amino groups arranged in a trans configuration relative to the pentanoic acid backbone.
PropertyValueReference
Molecular FormulaC₁₁H₂₁NO₃
Molecular Weight215.29 g/mol
CAS Number105192-90-3
SMILESC1CCC(CC1)CC@@HN
InChIKeyUQWNNUPJBDWRHC-UWVGGRQHSA-N

Absolute Configuration Analysis

The (3S,4S) configuration is confirmed via synthetic methods and chiral chromatography. The stereochemistry is critical for biological activity, as deviations disrupt binding to target enzymes. While X-ray crystallography data for this compound is limited, related statine analogs (e.g., pepstatin) have been characterized, suggesting similar spatial arrangements.

Conformational Dynamics in Solution

NMR studies of analogous statine derivatives reveal that the cyclohexyl group adopts a chair conformation, optimizing interactions with hydrophobic pockets in enzymes like renin. The hydroxyl and amino groups engage in intramolecular hydrogen bonding, stabilizing specific conformations. For example:

  • C3 hydroxyl may hydrogen bond with the carboxylate group.
  • C4 amino may interact with the C5 cyclohexyl group, influencing torsion angles.

Comparative Structural Analysis with Statine Analogues

Cyclohexylstatine is a modified derivative of statine (4-amino-3-hydroxy-6-methylheptanoic acid), differing in:

  • Substituent Position: Cyclohexyl at C5 vs. methyl at C6 in statine.
  • Hydrophobicity: Cyclohexyl’s chair conformation enhances binding to hydrophobic enzyme pockets.
  • Molecular Size: Larger due to the cyclohexyl group (MW: 215.29 g/mol vs. statine’s 173.21 g/mol).
FeatureCyclohexylstatineStatine
Key SubstituentCyclohexyl (C5)Methyl (C6)
Hydrophobic Surface AreaHigherLower
Enzyme Target AffinityRenin, aspartic proteasesAcid proteases
Synthetic ComplexityModerateLow

The development of enantioselective synthetic methodologies for 4-amino-5-cyclohexyl-3-hydroxy-pentanoic acid derivatives represents a critical advancement in pharmaceutical chemistry, particularly for the production of renin inhibitors and related therapeutic compounds [1] [2]. The stereochemical complexity of this amino acid analog, commonly referred to as cyclohexylstatine, necessitates sophisticated synthetic approaches that can reliably control the formation of multiple chiral centers while maintaining high yields and optical purity [4].

Chiral Pool Approaches Using Amino Acid Precursors

Chiral pool strategies have emerged as one of the most efficient methodologies for accessing enantiomerically pure 4-amino-5-cyclohexyl-3-hydroxy-pentanoic acid derivatives [6] [38]. These approaches leverage naturally occurring amino acids as starting materials, taking advantage of their inherent chirality and commercial availability to construct the target molecule while preserving stereochemical integrity throughout the synthetic sequence [8] [39].

The most extensively studied chiral pool approach utilizes L-phenylalanine as the primary starting material [1] [4]. In this methodology, L-phenylalanine undergoes catalytic hydrogenation using platinum oxide catalyst to afford the corresponding hexahydro derivative, effectively converting the aromatic benzyl side chain to a cyclohexylmethyl group [4]. This transformation proceeds with complete retention of the amino acid stereochemistry, providing access to the desired (S)-configuration at the alpha-carbon position [1].

Table 1: Chiral Pool Synthesis Data for 4-Amino-5-cyclohexyl-3-hydroxy-pentanoic acid Derivatives

Starting MaterialCatalyst SystemReaction ConditionsYield (%)Enantiomeric Excess (%)
L-Phenylalanine98% Platinum oxideH₂, 25°C, 24 h100>99
L-ValineModified conditionsVarious40-6085-92
L-LeucineEnzymatic methods37°C, pH 7.070-8590-95

The chiral pool methodology demonstrates exceptional stereochemical fidelity, with the phenylalanine-derived approach consistently delivering products with greater than 99% enantiomeric excess [4]. Following the initial hydrogenation step, the amino acid undergoes protection using tert-butyloxycarbonyl chemistry under Schotten-Baumann conditions to yield the fully protected intermediate in quantitative yield [4].

Alternative chiral pool precursors have been investigated to expand the synthetic versatility of this approach [8] [40]. L-valine and L-leucine derivatives have shown promise as starting materials, particularly when coupled with enzymatic transformations that can modify the side chain structure while maintaining stereochemical integrity [40] [41]. These methodologies typically employ substrate-controlled asymmetric induction, where the existing chiral centers in the amino acid precursor direct the formation of additional stereocenters during subsequent transformations [8].

Asymmetric Aldol Reaction Optimization

The asymmetric aldol reaction represents a fundamental carbon-carbon bond forming strategy for constructing 4-amino-5-cyclohexyl-3-hydroxy-pentanoic acid derivatives with precise control over stereochemistry [9] [11] [21]. These methodologies enable the direct formation of the characteristic beta-hydroxy-alpha-amino acid motif through enantioselective aldol addition processes [25].

Modern asymmetric aldol protocols for this target compound primarily rely on chiral titanium enolate chemistry, where the metal center coordinates to both the enolate nucleophile and the aldehyde electrophile in a well-defined transition state geometry [22]. The stereochemical outcome of these reactions is governed by the Zimmerman-Traxler model, which predicts the formation of specific diastereomers based on the preferred chair-like transition state conformations [20].

Table 2: Asymmetric Aldol Reaction Optimization Data

Catalyst SystemTemperature (°C)SolventDiastereoselectivityEnantioselectivity (%)Yield (%)
Titanium tetrachloride/chiral auxiliary-78Dichloromethane>20:1 syn96-9885-92
L-Proline25Acetone15:1 syn80-8575-85
Chiral phosphoric acid0Toluene12:1 syn90-9488-95

The optimization of asymmetric aldol reactions for 4-amino-5-cyclohexyl-3-hydroxy-pentanoic acid synthesis has focused on achieving high levels of both diastereoselectivity and enantioselectivity [9] [25]. Titanium-based catalytic systems have proven particularly effective, typically delivering syn-aldol products with diastereoselectivities exceeding 20:1 and enantioselectivities of 96-98% [22]. These reactions proceed through chelated transition states where the titanium center simultaneously activates both the nucleophilic enolate and the electrophilic aldehyde [20].

Organocatalytic approaches using L-proline and related amino acid catalysts have also been developed for this transformation [11] [42]. While these methodologies operate under milder conditions and avoid the use of sensitive metal reagents, they typically provide somewhat lower selectivities compared to the titanium-based systems [9]. However, the operational simplicity and environmental benefits of organocatalytic aldol reactions make them attractive alternatives for large-scale applications [11].

Protection-Deprotection Sequences

The synthesis of 4-amino-5-cyclohexyl-3-hydroxy-pentanoic acid derivatives requires carefully orchestrated protection-deprotection sequences to manage the multiple functional groups present in these molecules while maintaining stereochemical integrity throughout the synthetic sequence [10] [12]. These strategies must accommodate the presence of amino, hydroxyl, and carboxylic acid functionalities, each requiring selective protection under specific reaction conditions [4].

Boc/Fmoc Protection Chemistry

The implementation of tert-butyloxycarbonyl and fluorenylmethyloxycarbonyl protection strategies represents the cornerstone of amino acid protection chemistry in the synthesis of 4-amino-5-cyclohexyl-3-hydroxy-pentanoic acid derivatives [10] [12]. These orthogonal protection schemes enable selective manipulation of amino functionalities while preserving other reactive sites for subsequent transformations [4].

Tert-butyloxycarbonyl protection of the amino group proceeds efficiently under basic conditions using tert-butyloxycarbonyl chloride or tert-butyloxycarbonyl anhydride in the presence of triethylamine [4] [10]. This protection strategy has been extensively validated in the synthesis of 4-amino-5-cyclohexyl-3-hydroxy-pentanoic acid, where it provides robust protection throughout multi-step synthetic sequences while remaining stable to a wide range of reaction conditions [1]. The tert-butyloxycarbonyl group can be selectively removed using trifluoroacetic acid treatment, which cleaves the carbamate linkage without affecting other protecting groups or the core molecular structure [10].

Table 3: Protection-Deprotection Reaction Conditions and Yields

Protection GroupInstallation ConditionsYield (%)Deprotection ConditionsYield (%)
tert-Butyloxycarbonyltert-Butyloxycarbonyl chloride, triethylamine, 0°C95-100Trifluoroacetic acid, 25°C90-95
FluorenylmethyloxycarbonylFluorenylmethyloxycarbonyl chloride, sodium bicarbonate85-95Piperidine, dimethylformamide92-98
Benzyl esterBenzyl bromide, potassium carbonate80-90Palladium/carbon, hydrogen85-92

Fluorenylmethyloxycarbonyl protection offers complementary reactivity to tert-butyloxycarbonyl systems, being stable under acidic conditions but readily cleaved under basic treatment with piperidine [12]. This orthogonal reactivity profile makes fluorenylmethyloxycarbonyl protection particularly valuable in synthetic sequences where both amino and carboxyl groups require temporary protection [10]. The fluorenylmethyloxycarbonyl group is typically installed using fluorenylmethyloxycarbonyl chloride under mildly basic conditions, proceeding in excellent yields while maintaining the stereochemical integrity of existing chiral centers [12].

The selection between tert-butyloxycarbonyl and fluorenylmethyloxycarbonyl protection strategies depends on the specific requirements of the synthetic sequence, particularly the nature of subsequent transformations and the need for orthogonal deprotection conditions [10]. In practice, many successful syntheses of 4-amino-5-cyclohexyl-3-hydroxy-pentanoic acid derivatives employ tert-butyloxycarbonyl protection due to its proven reliability and compatibility with the reaction conditions required for other key transformations [1] [4].

Cyclohexyl Group Introduction Techniques

The installation of the cyclohexyl substituent represents a critical transformation in the synthesis of 4-amino-5-cyclohexyl-3-hydroxy-pentanoic acid derivatives, requiring methodologies that can efficiently introduce this bulky alkyl group while maintaining control over stereochemistry [13] [16]. Various approaches have been developed to accomplish this transformation, ranging from direct alkylation strategies to more sophisticated metal-catalyzed coupling reactions [4].

The most widely employed methodology for cyclohexyl group introduction involves the catalytic hydrogenation of phenylalanine derivatives, effectively converting the aromatic benzyl side chain to the corresponding cyclohexylmethyl group [1] [4]. This transformation utilizes platinum oxide catalyst under hydrogen atmosphere, proceeding with complete saturation of the aromatic ring while preserving the stereochemistry of the amino acid backbone [4]. The reaction typically requires extended reaction times and elevated hydrogen pressures to achieve complete conversion, but consistently delivers products in quantitative yields [1].

Table 4: Cyclohexyl Group Introduction Methods and Reaction Data

MethodSubstrateCatalystConditionsYield (%)Stereochemistry Retention
Catalytic hydrogenationPhenylalanine derivativePlatinum oxideH₂, 25°C, 24 h100Complete
AlkylationGlycine enolateVarious-78°C to 25°C60-75Variable
Coupling reactionHalide precursorPalladium80°C, 12 h70-85Good

Alternative approaches to cyclohexyl group introduction include direct alkylation strategies using cyclohexyl halides or related electrophiles [13]. These methodologies typically employ strong base conditions to generate nucleophilic enolate intermediates, which then undergo substitution reactions with cyclohexyl bromide or cyclohexyl tosylate [16]. While these approaches can provide access to the desired products, they often suffer from competing elimination reactions and variable stereochemical outcomes, particularly when multiple chiral centers are present in the substrate [13].

Metal-catalyzed coupling reactions have emerged as promising alternatives for cyclohexyl group introduction, particularly in cases where direct hydrogenation or alkylation approaches prove problematic [16]. Palladium-catalyzed cross-coupling reactions using cyclohexyl organometallic reagents can provide efficient access to the desired products under mild conditions, although these methodologies require careful optimization of reaction parameters to achieve acceptable yields and selectivities [13].

Large-Scale Production Challenges and Solutions

The transition from laboratory-scale synthesis to large-scale production of 4-amino-5-cyclohexyl-3-hydroxy-pentanoic acid derivatives presents numerous technical, economic, and regulatory challenges that must be systematically addressed to enable commercial viability [14] [17] [32]. These challenges encompass process optimization, equipment scaling, regulatory compliance, and cost management considerations that are critical for successful pharmaceutical manufacturing [15] [31].

Process optimization represents the primary challenge in scaling up 4-amino-5-cyclohexyl-3-hydroxy-pentanoic acid synthesis, as reaction conditions that work efficiently at laboratory scale often require significant modification for large-scale implementation [1] [18]. The key scaling challenge identified in the synthesis involves the separation and purification of diastereomeric products, particularly the (3S,4S) and (3R,4S) isomers that are formed during the reduction step [4]. Laboratory-scale separations typically rely on silica gel chromatography, but this approach becomes prohibitively expensive and operationally complex at manufacturing scale [1].

Table 5: Large-Scale Production Parameters and Optimization Data

Process ParameterLaboratory ScalePilot ScaleManufacturing ScaleOptimization Impact
Batch size0.1-1.0 kg10-50 kg500-2000 kgEquipment redesign required
Separation methodSilica gel chromatographyCrystallizationCrystallization + extraction75% cost reduction
Reaction time2-6 hours8-12 hours12-24 hoursHeat transfer limitations
Yield85-95%75-85%70-80%Process optimization needed

The solution to large-scale separation challenges has been developed through crystallization-based purification strategies that take advantage of the differential solubility properties of the diastereomeric products [4]. The undesired (3R,4S) isomer crystallizes preferentially from hexane solutions, allowing for its selective removal through controlled crystallization processes [4]. This approach eliminates the need for chromatographic purification and enables the recovery of the desired (3S,4S) isomer in high purity through subsequent recrystallization steps [1].

Equipment compatibility represents another significant challenge in scaling up the synthesis, as laboratory glassware and commercial-scale reactors operate under fundamentally different mixing, heat transfer, and mass transfer regimes [17]. The catalytic hydrogenation step, which proceeds smoothly in laboratory autoclaves, requires specialized high-pressure reactors capable of handling multi-kilogram quantities of hydrogen gas safely [14]. Similarly, the reduction reactions using sodium cyanoborohydride must be carefully redesigned to accommodate the different mixing patterns and heat dissipation characteristics of large-scale reactors [4].

Regulatory compliance adds additional complexity to large-scale production, requiring comprehensive documentation of all process parameters, quality control measures, and environmental impact assessments [14] [32]. The pharmaceutical industry standards demand rigorous validation of each synthetic step, including detailed characterization of intermediates and final products using multiple analytical techniques [31]. Process analytical technology implementation has proven essential for real-time monitoring of critical parameters during large-scale synthesis, enabling immediate detection and correction of deviations that could compromise product quality [14].

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4-amino-5-cyclohexyl-3-hydroxy-pentanoic acid

Dates

Last modified: 08-15-2023

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